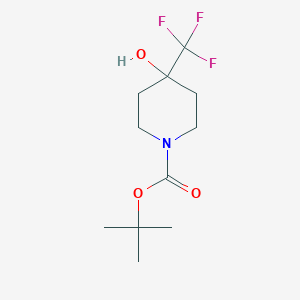

Tert-butyl 4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate

Übersicht

Beschreibung

Tert-butyl 4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C11H18F3NO3. It is known for its unique structure, which includes a piperidine ring substituted with a trifluoromethyl group and a tert-butyl ester. This compound is used in various scientific research applications due to its distinctive chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with trifluoromethylating agents and tert-butyl esters. One common method includes the use of tert-butyl chloroformate and trifluoromethyl piperidine under controlled conditions to achieve the desired product. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process often includes steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl 4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C₁₁H₁₈F₃NO₃

- Molecular Weight : 269.26 g/mol

- CAS Number : 550371-74-9

- MDL Number : MFCD16990768

The compound features a piperidine ring with a trifluoromethyl group and a tert-butyl ester, which contribute to its unique chemical reactivity and stability.

Pharmaceutical Development

Tert-butyl 4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate has been investigated for its potential as a pharmaceutical intermediate. Its structural characteristics allow it to serve as a building block for the synthesis of various bioactive compounds.

Case Study: Synthesis of Antidepressants

Recent studies have explored the synthesis of novel antidepressants using this compound as an intermediate. The trifluoromethyl group enhances the lipophilicity of the resulting compounds, potentially improving their bioavailability and therapeutic efficacy.

Neuropharmacology

The compound has shown promise in neuropharmacological research, particularly in the modulation of neurotransmitter systems. Its derivatives are being studied for their effects on serotonin and norepinephrine reuptake inhibition.

Data Table: Neuropharmacological Activity

| Compound Derivative | Target Receptor | Activity | Reference |

|---|---|---|---|

| Derivative A | Serotonin | Inhibitor | |

| Derivative B | Norepinephrine | Inhibitor |

Polymer Chemistry

In materials science, this compound is utilized in the development of fluorinated polymers. These materials exhibit enhanced thermal stability and chemical resistance.

Case Study: Fluorinated Polymers

Research has demonstrated that incorporating this compound into polymer matrices significantly improves their performance in harsh environments, making them suitable for aerospace and automotive applications.

Coatings and Adhesives

The compound's unique properties make it an excellent candidate for use in high-performance coatings and adhesives. Its ability to form strong bonds while maintaining flexibility is advantageous in various industrial applications.

Data Table: Performance Characteristics of Coatings

Wirkmechanismus

The mechanism by which tert-butyl 4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group is known to enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. This can influence various biochemical pathways and cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Tert-butyl 4-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate: Similar structure but with a hydroxymethyl group instead of a trifluoromethyl group.

Tert-butyl 4-hydroxy-4-(methyl)piperidine-1-carboxylate: Contains a methyl group instead of a trifluoromethyl group.

Uniqueness

Tert-butyl 4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased stability and lipophilicity. This makes it particularly valuable in research applications where these properties are advantageous.

Biologische Aktivität

Tert-butyl 4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate (CAS No. 550371-74-9) is a compound with significant potential in medicinal chemistry due to its unique structural features, particularly the trifluoromethyl group. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical and Physical Properties

- Molecular Formula : CHFNO

- Molecular Weight : 269.26 g/mol

- Structural Characteristics : The presence of the trifluoromethyl group enhances lipophilicity and alters electronic properties, contributing to the compound's biological activity .

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds with trifluoromethyl groups have been shown to interact favorably with various enzymes. For instance, studies indicate that similar structures exhibit dual inhibitory effects on cyclooxygenase (COX) and lipoxygenases (LOX), which are critical in inflammatory processes .

- Protein-Ligand Interactions : Molecular docking studies have demonstrated that the trifluoromethyl moiety can engage in significant interactions with amino acid residues in target proteins, enhancing binding affinity and specificity .

- Cytotoxicity : Preliminary cytotoxicity assays suggest that this compound may exhibit selective toxicity against certain cancer cell lines, which could be linked to its ability to modulate enzyme activity involved in cellular proliferation and survival .

In Vitro Studies

Research has highlighted the potential of this compound in various in vitro assays:

- Cytotoxicity Assays : Compounds structurally related to tert-butyl 4-hydroxy-4-(trifluoromethyl)piperidine have shown IC values in the low micromolar range against breast cancer cell lines (e.g., MCF-7). This suggests a promising avenue for further development as an anticancer agent .

Structure-Activity Relationship (SAR)

A comparative analysis of related compounds has been conducted to understand the influence of the trifluoromethyl group on biological activity:

| Compound | IC (µM) | Mechanism |

|---|---|---|

| Compound A | 10.4 (AChE Inhibition) | Enzyme Inhibition |

| Compound B | 5.4 (BChE Inhibition) | Enzyme Inhibition |

| Tert-butyl 4-hydroxy-4-(trifluoromethyl)piperidine | TBD | TBD |

The data indicates that the introduction of fluorinated groups can significantly enhance potency against specific biological targets .

Toxicological Profile

The safety profile of this compound has been assessed through various toxicological studies:

Q & A

Q. How can researchers optimize the synthesis of tert-butyl 4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate to improve yield and purity?

Basic Research Question

To enhance synthesis efficiency, focus on reaction conditions and purification protocols. Key steps include:

- Reagent Selection : Use tert-butoxycarbonyl (Boc) anhydride (Boc₂O) as a protecting group under basic conditions (e.g., triethylamine) to minimize side reactions .

- Solvent and Temperature : Ethanol or dichloromethane at controlled temperatures (e.g., 20–25°C) can improve solubility and reduce decomposition .

- Purification : Employ column chromatography with silica gel or recrystallization from ethanol to isolate the product. Monitor purity via HPLC or NMR .

Q. What crystallographic methods are recommended for determining the molecular structure of this compound?

Basic Research Question

For accurate structural determination:

- Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å) to resolve heavy atoms like fluorine .

- Refinement Tools : Apply SHELXL for small-molecule refinement, particularly for anisotropic displacement parameters and hydrogen-bonding networks. Place hydrogen atoms geometrically (C–H = 0.95–1.00 Å) and refine O–H distances (0.84±0.01 Å) using difference maps .

- Validation : Check for disorder in CF₃ groups, as partial occupancy modeling may be required .

Q. How can hydrogen bonding patterns influence the stability and reactivity of this compound?

Advanced Research Question

Hydrogen bonding governs both stability and reactivity:

- Stabilizing Interactions : The hydroxyl group forms O–H⋯O hydrogen bonds, creating helical supramolecular chains that enhance crystalline stability .

- Reactivity Modulation : Hydrogen bonding can polarize the hydroxyl group, increasing its acidity and facilitating nucleophilic substitution or ester hydrolysis under mild conditions .

- Analysis Methods : Use graph-set analysis (e.g., Etter’s notation) to classify motifs like D (donor) and A (acceptor) patterns in crystal packing .

Q. What strategies resolve contradictions in spectroscopic data during structural characterization of this compound?

Advanced Research Question

Address discrepancies via:

- Multi-Technique Validation : Cross-reference NMR (¹H/¹³C), IR, and mass spectrometry data. For example, distinguish stereoisomers using NOESY or ROESY NMR .

- Crystallographic Cross-Check : Compare experimental SCXRD bond lengths/angles with DFT-optimized geometries to identify artifacts in solution-phase data .

- Dynamic Effects : Account for conformational flexibility (e.g., piperidine ring puckering) that may cause NMR signal splitting .

Q. How do computational methods aid in analyzing the conformational dynamics of the piperidine ring in this compound?

Advanced Research Question

Computational approaches provide insights into ring flexibility:

- Puckering Analysis : Use Cremer-Pople parameters to quantify ring distortion. For example, calculate θ (puckering amplitude) and φ (phase angle) to distinguish chair, boat, or twist-boat conformers .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., ethanol) on conformational equilibria. Compare free-energy landscapes with experimental DSC or VT-NMR data .

- Docking Studies : Model interactions with biological targets (e.g., enzymes) to assess how conformation affects binding affinity .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Basic Research Question

Adhere to these safety measures:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection if dust is generated .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile byproducts (e.g., trifluoromethyl derivatives) .

- Waste Disposal : Collect organic waste in designated containers and treat with inert adsorbents (e.g., sand) before incineration .

Eigenschaften

IUPAC Name |

tert-butyl 4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18F3NO3/c1-9(2,3)18-8(16)15-6-4-10(17,5-7-15)11(12,13)14/h17H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPCANPVVCVCTOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

550371-74-9 | |

| Record name | tert-butyl 4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.